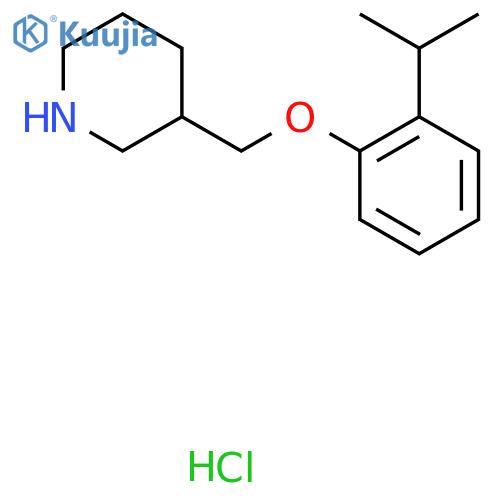

Cas no 1220018-10-9 (3-(2-Isopropylphenoxy)methylpiperidinehydrochloride)

3-(2-Isopropylphenoxy)methylpiperidinehydrochloride 化学的及び物理的性質

名前と識別子

-

- 3-[(2-Isopropylphenoxy)methyl]piperidine hydrochloride

- 3-[(2-Isopropylphenoxy)methyl]piperidinehydrochloride

- 3-(2-isopropylphenoxymethyl)piperidine hydrochloride

- 3-(2-Isopropylphenoxy)methylpiperidinehydrochloride

-

- インチ: 1S/C15H23NO.ClH/c1-12(2)14-7-3-4-8-15(14)17-11-13-6-5-9-16-10-13;/h3-4,7-8,12-13,16H,5-6,9-11H2,1-2H3;1H

- InChIKey: RINZWNZWOHYRDW-UHFFFAOYSA-N

- ほほえんだ: Cl.O(C1C=CC=CC=1C(C)C)CC1CNCCC1

計算された属性

- 水素結合ドナー数: 2

- 水素結合受容体数: 2

- 重原子数: 18

- 回転可能化学結合数: 4

- 複雑さ: 217

- トポロジー分子極性表面積: 21.3

3-(2-Isopropylphenoxy)methylpiperidinehydrochloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | I039095-250mg |

3-[(2-Isopropylphenoxy)methyl]piperidinehydrochloride |

1220018-10-9 | 250mg |

$ 375.00 | 2022-06-02 | ||

| TRC | I039095-125mg |

3-[(2-Isopropylphenoxy)methyl]piperidinehydrochloride |

1220018-10-9 | 125mg |

$ 230.00 | 2022-06-02 |

3-(2-Isopropylphenoxy)methylpiperidinehydrochloride 関連文献

-

Fengwen Kang,Mingying Peng,Xiaobao Yang,Guoping Dong,Guochao Nie,Weijiang Liang,Shanhui Xu,Jianrong Qiu J. Mater. Chem. C, 2014,2, 6068-6076

-

Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840

-

Andrea Causero,Holger Elsen,Gerd Ballmann,Ana Escalona,Sjoerd Harder Chem. Commun., 2017,53, 10386-10389

-

Amin Zhang,Yuliang Guo,Yu He,Kai Yang,Jianbo Wang,Daxiang Cui,Yingsheng Cheng Nanoscale, 2020,12, 21674-21686

-

P. G. Campbell,M. D. Merrill,B. C. Wood,E. Montalvo,M. A. Worsley,T. F. Baumann,J. Biener J. Mater. Chem. A, 2014,2, 17764-17770

-

Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942

-

Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876

-

Junhong Zhao,Linzhu Zhou,Ting Li,Mei Liu,Leilei Liu RSC Adv., 2016,6, 59497-59501

-

Yifang Gao,Yuan Jiao,Wenjing Lu,Yang Liu,Hui Han,Xiaojuan Gong,Shaomin Shuang,Chuan Dong J. Mater. Chem. B, 2018,6, 6099-6107

3-(2-Isopropylphenoxy)methylpiperidinehydrochlorideに関する追加情報

Introduction to 3-(2-Isopropylphenoxy)methylpiperidinehydrochloride (CAS No: 1220018-10-9)

3-(2-Isopropylphenoxy)methylpiperidinehydrochloride (CAS No: 1220018-10-9) is a chemically significant compound that has garnered attention in the pharmaceutical and biochemical research communities due to its unique structural properties and potential therapeutic applications. This compound, characterized by its piperidine ring and isopropylphenoxymethyl substituent, represents a fascinating scaffold for medicinal chemistry investigations. The hydrochloride salt form enhances its solubility and bioavailability, making it a promising candidate for further exploration in drug development.

The molecular structure of 3-(2-Isopropylphenoxy)methylpiperidinehydrochloride incorporates elements that suggest versatility in biological interactions. The piperidine moiety is a common pharmacophore found in many bioactive molecules, known for its ability to modulate receptor binding and enhance metabolic stability. In contrast, the isopropylphenoxymethyl group introduces lipophilic characteristics, which can influence membrane permeability and binding affinity. This combination of features makes the compound an intriguing subject for studying its pharmacokinetic and pharmacodynamic profiles.

Recent advancements in computational chemistry have enabled more precise predictions of the biological activity of such compounds. By leveraging molecular docking simulations and quantum mechanical calculations, researchers have been able to identify potential binding interactions between 3-(2-Isopropylphenoxy)methylpiperidinehydrochloride and various biological targets. These studies have hinted at its potential role in modulating neurotransmitter systems, particularly those involving dopamine and serotonin receptors, which are implicated in conditions such as depression, anxiety, and neurodegenerative disorders.

The compound's structural analogs have been extensively studied to optimize its pharmacological properties. For instance, modifications to the isopropylphenoxymethyl group have shown significant effects on receptor selectivity and efficacy. Researchers have reported that subtle changes in this region can lead to enhanced binding affinity or reduced off-target effects, underscoring the importance of fine-tuning molecular architecture in drug design.

In vitro studies have provided preliminary evidence of the compound's biological activity. Functional assays have demonstrated interactions with enzymes and receptors relevant to central nervous system (CNS) disorders. Notably, 3-(2-Isopropylphenoxy)methylpiperidinehydrochloride has exhibited inhibitory effects on certain enzymes associated with inflammation and oxidative stress, which are key pathological mechanisms in neurodegenerative diseases like Alzheimer's and Parkinson's. These findings align with the growing interest in developing therapeutics that target multiple disease pathways simultaneously.

The synthesis of 3-(2-Isopropylphenoxy)methylpiperidinehydrochloride involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions and asymmetric hydrogenation, have been employed to construct the complex framework efficiently. The hydrochloride salt formation is critical for stabilizing the compound and enhancing its pharmacological activity.

As research progresses, the potential applications of 3-(2-Isopropylphenoxy)methylpiperidinehydrochloride are expanding beyond traditional CNS therapies. Preliminary data suggest that it may also play a role in modulating immune responses and combating inflammatory conditions. This broadens its therapeutic scope and makes it a valuable asset in the quest for novel therapeutic strategies.

The regulatory landscape for new pharmaceutical compounds requires rigorous evaluation before clinical translation. Current studies on 3-(2-Isopropylphenoxy)methylpiperidinehydrochloride are focused on refining its chemical profile to meet safety and efficacy standards. Collaborative efforts between academic institutions and pharmaceutical companies are essential to advance this compound through preclinical testing phases efficiently.

The future of 3-(2-Isopropylphenoxy)methylpiperidinehydrochloride lies in interdisciplinary approaches that integrate synthetic chemistry, computational biology, and preclinical testing. By leveraging cutting-edge technologies such as CRISPR gene editing and artificial intelligence-driven drug discovery platforms, researchers can accelerate the development pipeline for this promising compound.

1220018-10-9 (3-(2-Isopropylphenoxy)methylpiperidinehydrochloride) 関連製品

- 1172935-72-6(N-1-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-phenyl-1H-pyrazol-5-yl-4-methylbenzene-1-sulfonamide)

- 2228263-44-1(1-(2,6-dimethoxy-4-methylphenyl)-2,2-difluorocyclopropan-1-amine)

- 960-24-7(1-Methylcyclohexylphthalic Acid Ester)

- 918430-49-6(3,5-Dichloro-N-[[1-[(2,2-dimethyloxan-4-yl)methyl]-4-fluoropiperidin-4-yl]methyl]benzamide)

- 635-21-2(5-Chloroanthranilic Acid)

- 2185980-44-1(N-(1-{bicyclo4.2.0octa-1,3,5-trien-7-yl}ethyl)prop-2-enamide)

- 1806964-75-9(6-Amino-2-bromomethyl-3-methylpyridine)

- 569688-24-0(Cyclohexanone, 2-[4-(dimethylamino)phenyl]-)

- 1592281-85-0({spiro3.5nonan-1-yl}hydrazine)

- 896825-73-3((2Z)-7-(dimethylamino)methyl-6-hydroxy-2-(1H-indol-3-yl)methylidene-2,3-dihydro-1-benzofuran-3-one)